5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole
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Overview
Description
5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole is a complex organic compound characterized by the presence of bromine atoms and phenyl groups attached to a tetraazole ring
Preparation Methods
The synthesis of 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole typically involves the bromination of stilbene derivatives. The reaction proceeds via an electrophilic addition mechanism, where bromine reacts with the double bond of stilbene to form a dibromo intermediate. This intermediate is then further reacted with phenyl azide to form the final tetraazole compound .
Chemical Reactions Analysis
5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated phenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions
Scientific Research Applications
5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole involves its interaction with molecular targets through electrophilic addition and substitution reactions. The bromine atoms in the compound play a crucial role in its reactivity, allowing it to form stable intermediates with various biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole include:
1,2-Dibromo-1,2-diphenylethane: This compound shares a similar brominated structure but lacks the tetraazole ring, making it less reactive in certain chemical reactions.
1,2-Dibromo-2-phenylethylbenzene: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
1,2-Dibromobenzene: A simpler compound with only two bromine atoms attached to a benzene ring, used primarily in industrial applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
86269-41-2 |
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Molecular Formula |
C15H12Br2N4 |
Molecular Weight |
408.09 g/mol |
IUPAC Name |
5-(1,2-dibromo-2-phenylethyl)-1-phenyltetrazole |
InChI |
InChI=1S/C15H12Br2N4/c16-13(11-7-3-1-4-8-11)14(17)15-18-19-20-21(15)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
YCHCIDVTNGGDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=NN=NN2C3=CC=CC=C3)Br)Br |
Origin of Product |
United States |
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